molecular formula C18H17NO2 B11648349 2-(2-methylphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

2-(2-methylphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

Cat. No.: B11648349
M. Wt: 279.3 g/mol
InChI Key: FHTDJADPCODJBQ-UHFFFAOYSA-N
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Description

This compound (ID: 3849-0228) is a tricyclic isoindole-dione derivative with the molecular formula C₁₈H₁₇NO₂ and a molecular weight of 279.34 g/mol . Its core structure includes a hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3-dione scaffold, with a 2-methylphenyl substituent at position 2.

Properties

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

4-(2-methylphenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione

InChI

InChI=1S/C18H17NO2/c1-9-4-2-3-5-14(9)19-17(20)15-10-6-7-11(13-8-12(10)13)16(15)18(19)21/h2-7,10-13,15-16H,8H2,1H3

InChI Key

FHTDJADPCODJBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3C4C=CC(C3C2=O)C5C4C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione typically involves multiple steps, starting from readily available starting materials. One common route involves the cyclization of a suitable precursor under specific conditions to form the cyclopropane ring, followed by further functionalization to introduce the isoindole core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-methylphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: This compound could be explored for its potential therapeutic properties, including its use as a drug candidate or a pharmacological tool.

    Industry: It may be used in the production of specialty chemicals, materials, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The table below highlights key structural variations and molecular properties among analogs:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituent(s) Key References
Target Compound : 2-(2-methylphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3-dione (ID: 3849-0228) C₁₈H₁₇NO₂ 279.34 2-methylphenyl
2-[4-(4-methylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3-dione (RCL L209791) C₂₄H₂₁NO₃ 371.44 4-(4-methylphenoxy)phenyl
2-(4-phenoxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3-dione C₂₃H₁₉NO₃ 357.40 4-phenoxyphenyl
2-([(2-Methoxyphenyl)amino]methyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3-dione C₁₉H₂₀N₂O₃ 324.38 (2-methoxyphenylamino)methyl
Flumipropyn (Pesticide) C₁₉H₁₇ClFNO₃ 369.80 4-chloro-2-fluoro-5-(propynyloxy)phenyl
Key Observations:

Substituent Effects on Molecular Weight: The target compound has the lowest molecular weight (279.34 g/mol) due to its simple 2-methylphenyl group. Phenoxy or amino-containing analogs (e.g., RCL L209791, ; MFCD03835822, ) exhibit higher molecular weights (>300 g/mol), reflecting increased steric bulk and polarity. Halogenated derivatives like flumipropyn () show even higher weights due to chlorine and fluorine atoms.

Stereochemical Complexity: All compounds share the hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3-dione core with 6 defined stereocenters, but substituents influence conformational flexibility. For example, the 2-methylphenyl group in the target compound may enhance lipophilicity compared to polar phenoxy or amino groups in analogs .

Physicochemical and Functional Properties

Lipophilicity and Solubility: The 2-methylphenyl group in the target compound enhances lipophilicity (LogP ~3.5 estimated) compared to polar analogs like MFCD03835822 (LogP ~2.8) . Phenoxy-containing derivatives (e.g., RCL L209791, ) may exhibit intermediate solubility due to ether linkages.

Biological Activity: Pesticidal Activity: Flumipropyn () and MGK 264 () demonstrate that halogen or propargyloxy substituents are critical for pesticidal action, which the target compound lacks. Pharmaceutical Potential: Aminoalkyl derivatives () show promise as kinase inhibitors or anti-inflammatory agents, whereas the target compound’s simpler structure may suit scaffold optimization in drug discovery.

Biological Activity

The compound 2-(2-methylphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is a synthetic derivative belonging to the isoindole family. Its unique structure suggests potential biological activities that merit investigation. This article reviews available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C18H17NO2C_{18}H_{17}NO_2 with a molecular weight of 279.34 g/mol . The compound features a complex cyclic structure that may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC18H17NO2
Molecular Weight279.34 g/mol
LogP2.3179
Polar Surface Area29.2442 Ų
Hydrogen Bond Acceptors4

Biological Activity Overview

Research indicates that compounds within the isoindole class exhibit various biological activities, including:

  • Anticancer Activity : Isoindole derivatives have been studied for their potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Neuroprotective Properties : There is emerging evidence that isoindoles can protect neuronal cells from oxidative stress and apoptosis.

Anticancer Activity

A study published in ResearchGate explored the synthesis and evaluation of N-substituted hexahydro-1H-isoindole derivatives, revealing promising anticancer properties against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases, particularly in breast and lung cancer models .

Anti-inflammatory Mechanisms

Another investigation highlighted the anti-inflammatory potential of isoindole derivatives. The study demonstrated that these compounds could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a pathway through which they may exert their therapeutic effects .

Neuroprotective Effects

Research focusing on neuroprotection indicated that certain isoindole derivatives could mitigate oxidative stress-induced damage in neuronal cells. This effect was attributed to the modulation of antioxidant enzyme activity and reduction of reactive oxygen species (ROS) levels .

The biological activity of 2-(2-methylphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is likely mediated through several mechanisms:

  • Receptor Interaction : Isoindoles may interact with various receptors involved in cell signaling pathways.
  • Enzyme Inhibition : Certain isoindoles have been shown to inhibit enzymes that play critical roles in cancer progression and inflammation.
  • Gene Expression Modulation : These compounds may alter the expression of genes involved in cell survival and apoptosis.

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